

Acetyl Iodide: A Deep Dive into its Discovery, Chemistry, and Enduring Industrial Significance

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Compound of Interest

Compound Name: *Acetyl iodide*

Cat. No.: *B1581244*

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[City, State] – [Date] – This technical whitepaper offers an in-depth exploration of **acetyl iodide**, a pivotal yet often overlooked compound in the annals of chemical history and modern industrial processes. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the compound's discovery, historical synthesis, and its crucial role as a transient intermediate in large-scale acetic acid production. The paper also provides a comprehensive overview of its physicochemical properties, modern synthetic routes, and key chemical reactions, supported by detailed experimental protocols and data visualizations.

Introduction

Acetyl iodide (CH_3COI) is a colorless, fuming liquid with a pungent odor, classified as an acyl halide. While its counterparts, acetyl chloride and acetyl bromide, are more commonly encountered in laboratory settings, **acetyl iodide** holds a position of immense industrial importance. It is a key transient intermediate in the two leading processes for acetic acid production: the Monsanto and Cativa processes.^[1] This guide aims to provide a thorough understanding of **acetyl iodide**, from its historical roots in 19th-century organic chemistry to its contemporary applications.

Discovery and History

The precise details of the initial synthesis of **acetyl iodide** are not as prominently documented as those of other acetyl halides. However, the groundwork for its discovery was laid in the burgeoning field of organic chemistry in the mid-19th century. The synthesis of acetyl chloride by French chemist Charles Gerhardt in 1852, by reacting phosphorus pentachloride with acetic acid, opened the door for the preparation of other acyl halides.

Following this, it is understood that **acetyl iodide** was first synthesized by the French chemist H. Gal in 1862. His method involved the reaction of phosphorus iodide (formed *in situ* from phosphorus and iodine) with acetic anhydride. This reaction exemplifies the early methods used to replace a hydroxyl or alkoxyl group with a halide, a fundamental transformation in organic synthesis.

The historical significance of **acetyl iodide** and other acyl halides lies in their ability to act as powerful acetylating agents, allowing for the introduction of the acetyl group into various organic molecules. This capability was instrumental in the structural elucidation and synthesis of a wide range of organic compounds during a foundational period of the science.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its safe handling and application. The key properties of **acetyl iodide** are summarized below.

Property	Value	Reference
Molecular Formula	C_2H_3IO	[1]
Molar Mass	169.95 g/mol	[1]
Appearance	Colorless, fuming liquid	[1]
Boiling Point	108 °C	[1]
Melting Point	Not available	
Density	2.067 g/cm ³	
Solubility	Decomposes in water	[1]

Synthesis of Acetyl Iodide

While historically prepared from phosphorus iodide and acetic anhydride, modern synthetic routes have been developed, although large-scale industrial production relies on its *in situ* generation.

Historical Synthesis: Reaction of Phosphorus Iodide with Acetic Anhydride

This method, attributed to H. Gal, represents a classic approach to acyl halide synthesis from the 19th century.

Experimental Protocol:

- Reactants:
 - Red phosphorus
 - Iodine
 - Acetic anhydride, anhydrous
- Procedure:
 - In a round-bottom flask fitted with a reflux condenser, a mixture of red phosphorus and iodine is prepared. The quantities are chosen to form phosphorus triiodide (PI_3) or phosphorus pentaiodide (PI_5) *in situ*.
 - Anhydrous acetic anhydride is slowly added to the flask.
 - The reaction mixture is gently heated to initiate the reaction. The reaction is often exothermic and may require cooling to control the rate.
 - After the initial reaction subsides, the mixture is heated under reflux for a period to ensure complete reaction.
 - The resulting **acetyl iodide** is then isolated by fractional distillation. Due to its sensitivity to moisture, all apparatus must be thoroughly dried, and the distillation should be conducted

under anhydrous conditions.

Reaction:



Modern Industrial In Situ Generation

In the Monsanto and Cativa processes, **acetyl iodide** is not isolated but is generated and consumed within the catalytic cycle for acetic acid production.

Monsanto Process Workflow:

Caption: Catalytic cycle of the Monsanto process for acetic acid production.

Cativa Process Workflow:

Caption: Catalytic cycle of the Cativa process, utilizing an iridium catalyst.

These processes involve the carbonylation of methanol. A rhodium (Monsanto) or iridium (Cativa) complex catalyzes the reaction of methyl iodide (formed from methanol and hydrogen iodide) with carbon monoxide to produce **acetyl iodide**, which is then hydrolyzed to acetic acid, regenerating the hydrogen iodide catalyst.[\[1\]](#)

Key Chemical Reactions

Acetyl iodide is a highly reactive acetylating agent, readily participating in nucleophilic acyl substitution reactions.

Hydrolysis

Acetyl iodide reacts vigorously with water to form acetic acid and hydrogen iodide.

Reaction:



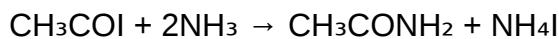
Acylation of Alcohols and Amines

It reacts with alcohols to form esters and with amines to form amides, releasing hydrogen iodide as a byproduct.

Reaction with Ethanol:



Reaction with Ammonia:



Experimental Protocol for Acetylation of an Amine:

- Reactants:
 - Primary or secondary amine
 - **Acetyl iodide**
 - Anhydrous, non-protic solvent (e.g., diethyl ether, dichloromethane)
 - A base (e.g., pyridine, triethylamine) to neutralize the HI byproduct.
- Procedure:
 - The amine is dissolved in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
 - The base is added to the solution.
 - The flask is cooled in an ice bath.
 - **Acetyl iodide** is added dropwise to the cooled solution with stirring.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time to ensure complete reaction.
 - The reaction mixture is then washed with water and a dilute acid solution to remove unreacted amine and the salt of the base.

- The organic layer is dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- The solvent is removed under reduced pressure to yield the crude amide, which can be further purified by recrystallization or chromatography.

Modern Applications and Significance

The primary significance of **acetyl iodide** today lies in its role as a transient, yet indispensable, intermediate in the industrial production of acetic acid. The Monsanto and Cativa processes account for the majority of the world's acetic acid production, a vital chemical used in the manufacturing of polymers, solvents, and other chemical products. Although not typically used as a standalone reagent in modern academic or pharmaceutical research due to the ready availability of less corrosive and more easily handled acetylating agents like acetyl chloride and acetic anhydride, its fundamental reactivity continues to be of pedagogical importance in understanding the principles of organic chemistry.

Conclusion

From its 19th-century origins as a product of early synthetic organic chemistry to its central, albeit fleeting, existence in multi-ton industrial processes, **acetyl iodide** represents a fascinating case study in the evolution of chemical science and technology. Its history is intertwined with the development of fundamental reaction mechanisms, and its modern-day role underscores the importance of catalytic cycles in efficient chemical manufacturing. This guide has provided a comprehensive overview for researchers and professionals, bridging the historical context with contemporary industrial relevance and offering practical insights into its chemistry.

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References

- 1. Journal für praktische Chemie - Wikipedia [en.wikipedia.org]

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